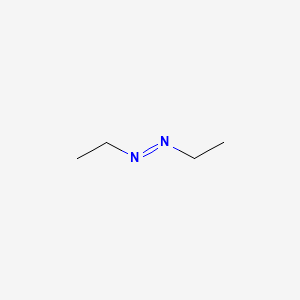

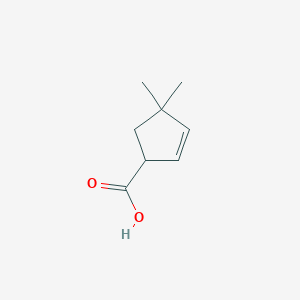

![molecular formula C12H20OSi B3057589 2-[tert-Butyl(dimethyl)silyl]phenol CAS No. 82772-29-0](/img/structure/B3057589.png)

2-[tert-Butyl(dimethyl)silyl]phenol

Vue d'ensemble

Description

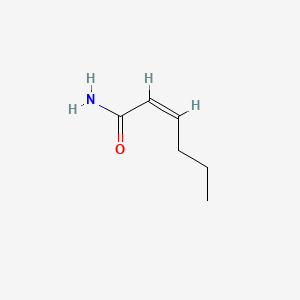

“2-[tert-Butyl(dimethyl)silyl]phenol” is a chemical compound that is related to tert-butylphenol . It is an organic compound with the formula (CH3)3CC6H4OH . It is a colorless oil that dissolves in basic water .

Synthesis Analysis

The synthesis of “this compound” involves the silylation of a wide variety of alcohols and phenols, including acid-sensitive, base-sensitive, and hindered substrates, using tert-butyldimethylsilyl chloride (TBDMSCl) . The reactions are carried out in acetonitrile from 24 to 40°C and on rare occasions in DMF from 24 to 80°C .Molecular Structure Analysis

The molecular structure of “this compound” was characterized as C12H20O2Si . The structure was investigated using techniques such as HPLC and NMR .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The rapid cleavage of the silyl ethers to alcohols by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm^3, boiling point of 250.9±23.0 °C at 760 mmHg, and a flash point of 105.6±22.6 °C .Applications De Recherche Scientifique

Catalytic Applications

GaCl(3)-Catalyzed Ortho-Ethynylation of Phenols : A study demonstrated the catalytic use of GaCl3 for the ethynylation of phenols at the ortho position, utilizing silylated chloroethyne. This process, essential for various substituted phenols, yields ortho-ethynylated products efficiently. The significance of the tert-butyl(dimethyl)silyl group in preventing desilylation and hydration during the reaction underscores its utility in enhancing reaction specificity and yield (Kobayashi, Arisawa, & Yamaguchi, 2002).

Synthetic Chemistry

Protection of Alcohols and Phenols : The tert-butyldimethylsilyl amine (TBDMS-NH2) has been employed as a silylating agent for phenols, benzyl alcohols, and carboxylic acids. This reagent stands out for not producing HCl during the silylation process, showcasing a mild and green alternative for the protection of sensitive functional groups under solvent-free conditions (Duczynski, Fuller, & Stewart, 2016).

Chemical Properties and Reactivity

Enhancement of Drug Cytotoxicity : Research has shown that the tert-butyl dimethyl silyl group can modulate the cytotoxic activity of certain compounds against human tumor cells. This enhancement of drug efficacy highlights the group's potential in medicinal chemistry for developing more effective therapeutic agents (Donadel et al., 2005).

Tert-Butylation of Phenol : The use of metal-exchanged iron pillared montmorillonites as catalysts for the vapor phase tert-butylation of phenol has been explored. This method presents an alternative to conventional processes, offering insights into the impact of the tert-butyl(dimethyl)silyl group on phenol derivatives' synthesis and selectivity (Kurian & Sugunan, 2006).

Mécanisme D'action

Target of Action

2-(TERT-BUTYLDIMETHYLSILYL)PHENOL, also known as 2-[tert-Butyl(dimethyl)silyl]phenol or DTXSID10512861, is a silylating reagent . It primarily targets functional groups in organic compounds, such as alcohols, phenols, and carboxylic acids . These functional groups play a crucial role in the structure and reactivity of organic compounds.

Mode of Action

The compound interacts with its targets by adding a tert-butyldimethylsilyl (TBDMS) group to each –COOH, –NH2, –SH, –SO2H, and –OH functional group . This process is known as silylation . The addition of the TBDMS group increases the stability of the functional groups, making them less susceptible to solvolysis .

Biochemical Pathways

The silylation process affects various biochemical pathways. The downstream effects of these changes can be significant, leading to the synthesis of new compounds or the modification of existing ones .

Pharmacokinetics

As a silylating agent, it is likely to be rapidly metabolized in the body, with the TBDMS group being cleaved off and excreted . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of 2-(TERT-BUTYLDIMETHYLSILYL)PHENOL’s action are primarily related to its role as a silylating agent. By adding a TBDMS group to functional groups in organic compounds, it can alter their reactivity and stability . This can lead to changes in the compounds’ physical and chemical properties, as well as their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(TERT-BUTYLDIMETHYLSILYL)PHENOL. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture .

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20OSi/c1-12(2,3)14(4,5)11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHZEIGCCAXUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10512861 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82772-29-0 | |

| Record name | 2-[tert-Butyl(dimethyl)silyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10512861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

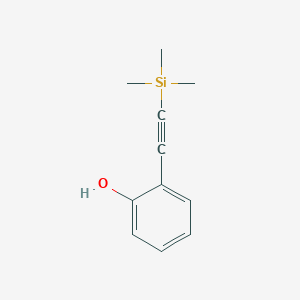

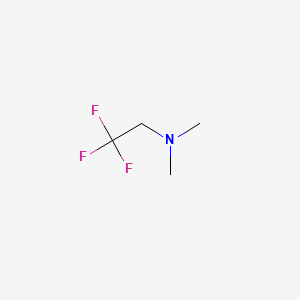

![Butanoic acid, 4,4-difluoro-3-[(phenylmethyl)amino]-, ethyl ester](/img/structure/B3057517.png)

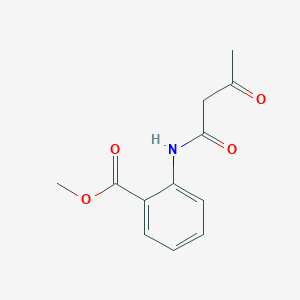

![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)